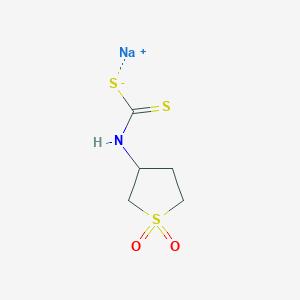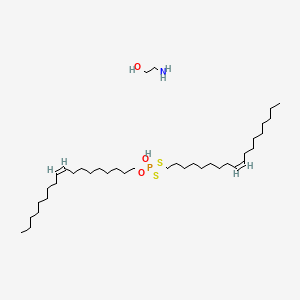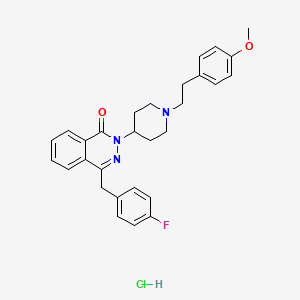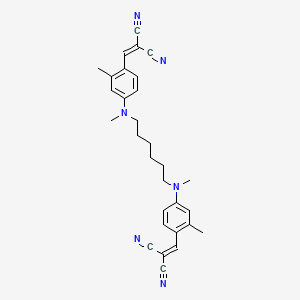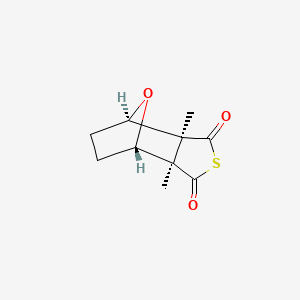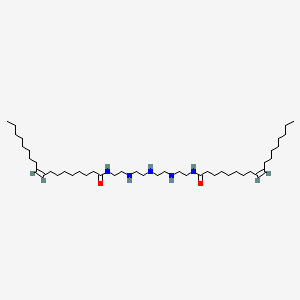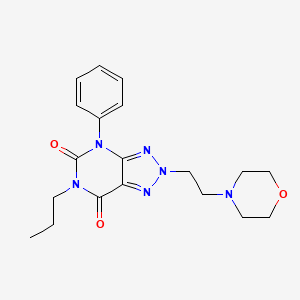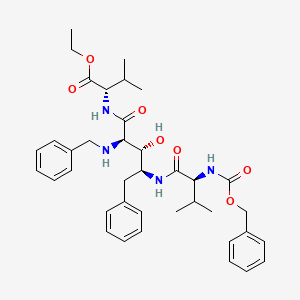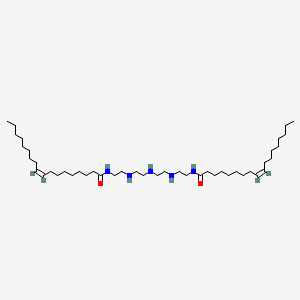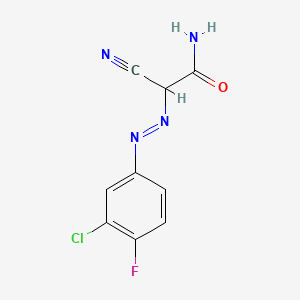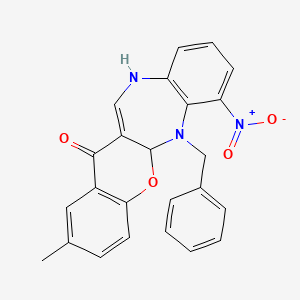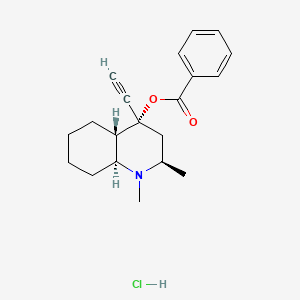
Potassium iodide I-131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium iodide I-131 is a compound that combines potassium iodide with the radioactive isotope iodine-131. Iodine-131 is a beta and gamma-emitting radionuclide with a half-life of approximately 8.1 days . It is widely used in medical and industrial applications, particularly in the diagnosis and treatment of thyroid disorders .
Métodos De Preparación
Potassium iodide I-131 is typically prepared by neutron irradiation of natural tellurium dioxide (TeO₂) in a nuclear reactor. The irradiated tellurium dioxide is then subjected to a dry distillation process to separate iodine-131 . The resulting iodine-131 is combined with potassium iodide to form this compound .
Análisis De Reacciones Químicas
Potassium iodide I-131 undergoes several types of chemical reactions, including:
Oxidation: Potassium iodide can be oxidized to iodine (I₂) by oxidizing agents such as chlorine (Cl₂).
Reduction: Iodine can be reduced back to iodide ions (I⁻) using reducing agents.
Substitution: Potassium iodide can participate in substitution reactions, where the iodide ion is replaced by another halide ion.
Common reagents and conditions used in these reactions include chlorine for oxidation and various reducing agents for reduction. The major products formed from these reactions include iodine (I₂) and potassium chloride (KCl) .
Aplicaciones Científicas De Investigación
Potassium iodide I-131 has numerous scientific research applications, including:
Medicine: It is used in the treatment of hyperthyroidism and thyroid cancer.
Nuclear Medicine: It is used in diagnostic imaging to evaluate thyroid function and detect thyroid abnormalities.
Industrial Applications: Iodine-131 is used as a gamma-emitting radioactive tracer in hydraulic fracturing to determine the injection profile and location of fractures.
Mecanismo De Acción
The mechanism of action of potassium iodide I-131 involves the uptake of iodine-131 by the thyroid gland. Once absorbed, the beta radiation emitted by iodine-131 causes cellular damage and death, effectively reducing thyroid tissue and treating hyperthyroidism and thyroid cancer . The gamma radiation emitted allows for imaging and diagnostic purposes .
Comparación Con Compuestos Similares
Potassium iodide I-131 can be compared with other iodine isotopes and compounds, such as:
Iodine-123: A less toxic isotope used primarily for diagnostic imaging due to its lower radiation dose.
Potassium iodate (KIO₃): Used as an iodine supplement in salt and for thyroid blocking in radiation emergencies.
Sodium iodide I-131: Another form of iodine-131 used for similar therapeutic purposes.
This compound is unique in its dual role as both a therapeutic and diagnostic agent, leveraging the properties of iodine-131 for targeted treatment and imaging .
Propiedades
Número CAS |
13823-30-8 |
|---|---|
Fórmula molecular |
IK |
Peso molecular |
170.0044 g/mol |
Nombre IUPAC |
potassium;iodine-131(1-) |
InChI |
InChI=1S/HI.K/h1H;/q;+1/p-1/i1+4; |
Clave InChI |
NLKNQRATVPKPDG-LAIFMVDKSA-M |
SMILES isomérico |
[K+].[131I-] |
SMILES canónico |
[K+].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


